![molecular formula C20H23FN6O2S B2915924 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide CAS No. 941897-17-2](/img/structure/B2915924.png)

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

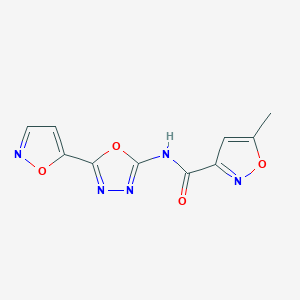

“N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . Pyrimidine ring and its fused derivatives including pyrazolo[3,4-d]pyrimidine have received much interest due to their diverse biological potential .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another example is the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core. This core is a fused pyrimidine derivative and is considered as bioisosteres with purines .Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines, the core structure of the compound , have shown promising pharmacological properties including anti-proliferative and antitumor activity . They have been studied for their potential in developing target-specific cancer chemotherapeutics . For instance, certain pyrazolo[3,4-d]pyrimidin-4-ol compounds have shown inhibitory activity against MCF-7 (breast adenocarcinoma) with IC50 values in a micromolar range .

Free Radical Scavenging

These compounds have also been evaluated for their free radical scavenging activity . This property is important in the context of oxidative stress, which is implicated in various diseases including cancer, neurodegenerative disorders, and cardiovascular diseases.

Inhibition of Key Enzymes

Pyrazolo[3,4-d]pyrimidines have been reported to inhibit different key enzymes . This property can be exploited in the development of drugs targeting specific enzymes implicated in disease processes.

Anti-fibrotic Activity

Although not directly related to the exact compound , some pyridopyrimidine derivatives have been investigated for their anti-fibrotic activity . Fibrosis is a pathological condition characterized by excessive deposition of extracellular matrix, leading to organ dysfunction.

Therapeutic Potential in Rheumatoid Arthritis

Some pyridopyrimidine derivatives have shown potential activity against rheumatoid arthritis . Rheumatoid arthritis is a chronic inflammatory disorder affecting many joints, including those in the hands and feet.

Drug Development

The pyridopyrimidine moiety, which is part of the structure of the compound , is present in relevant drugs . It has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Direcciones Futuras

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results shown by similar compounds . Further studies could also explore its potential in other therapeutic areas, given the diverse biological potential of pyrazolo[3,4-d]pyrimidine compounds .

Propiedades

IUPAC Name |

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O2S/c1-2-30-20-24-17(26-8-10-29-11-9-26)16-13-23-27(18(16)25-20)7-6-22-19(28)14-4-3-5-15(21)12-14/h3-5,12-13H,2,6-11H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRBADGVVGVGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2915844.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2915845.png)

![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide](/img/structure/B2915849.png)

![N-(2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2915852.png)

![2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2915854.png)

![(2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2915855.png)

![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile](/img/structure/B2915856.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole](/img/structure/B2915859.png)